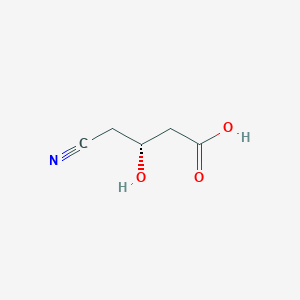

(R)-4-cyano-3-hydroxybutyric acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7NO3 |

|---|---|

Molecular Weight |

129.11 g/mol |

IUPAC Name |

(3R)-4-cyano-3-hydroxybutanoic acid |

InChI |

InChI=1S/C5H7NO3/c6-2-1-4(7)3-5(8)9/h4,7H,1,3H2,(H,8,9)/t4-/m1/s1 |

InChI Key |

ADZQCEUEGXRCJY-SCSAIBSYSA-N |

Isomeric SMILES |

C(C#N)[C@H](CC(=O)O)O |

Canonical SMILES |

C(C#N)C(CC(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for R 4 Cyano 3 Hydroxybutyric Acid

Chemical Synthesis Approaches

The chemical synthesis of (R)-4-cyano-3-hydroxybutyric acid and its esters has been explored through various pathways, primarily utilizing chiral pool starting materials to establish the required stereocenter. These methods focus on efficient functional group manipulations and purification strategies to obtain the target molecule in high purity.

Synthesis from L-(-)-Malic Acid

A practical and cost-effective approach to this compound ethyl ester utilizes the inexpensive and readily available L-(-)-malic acid as the chiral precursor. researchgate.net

Esterification: The process begins with the esterification of L-(-)-malic acid to produce the corresponding diethyl ester.

Reduction: This is followed by the selective reduction of the ester group to a primary alcohol.

Bromination: The hydroxyl group is then converted to a bromide, a good leaving group for the subsequent nucleophilic substitution.

Cyanation: The final step involves the displacement of the bromide with a cyanide group to introduce the nitrile functionality, yielding ethyl (R)-4-cyano-3-hydroxybutyrate. researchgate.net

The structures of the intermediates and the final product in this pathway are confirmed using various analytical techniques, including ESI-MS, ¹H NMR, and ¹³C NMR spectroscopy, as well as by measuring the optical rotation. researchgate.net

| Step | Reaction | Key Reagents |

| 1 | Esterification | Ethanol (B145695), Acid catalyst |

| 2 | Reduction | Borane-dimethyl sulfide (B99878) complex |

| 3 | Bromination | Phosphorus tribromide |

| 4 | Cyanation | Sodium cyanide |

Synthesis from (S)-3-Hydroxy-γ-butyrolactone

(S)-3-Hydroxy-γ-butyrolactone is another widely used starting material for the synthesis of this compound derivatives. researchgate.netchemicalbook.com This lactone is accessible from various sources, including the reduction of L-aspartic acid or through chemoenzymatic methods. chemicalbook.com

One notable strategy involves a conceptual "switching" of functional group priorities. researchgate.net This approach transforms the (S)-lactone into an this compound ester. This ester can then be further converted to other valuable intermediates. researchgate.net

A common pathway involves the ring-opening of (S)-3-hydroxy-γ-butyrolactone. This can be achieved under acidic or basic conditions. For instance, reaction with a hydrohalic acid can open the lactone ring to form a 4-halo-3-hydroxybutyric acid derivative. Subsequent esterification and cyanation lead to the desired product.

A specific example is the conversion of (S)-3-hydroxy-γ-butyrolactone to ethyl (R)-4-cyano-3-hydroxybutyrate. This transformation is a key step in the synthesis of various pharmaceutical intermediates. researchgate.net The process generally follows these steps:

Ring-Opening: The lactone is opened to form an intermediate with the desired carbon chain.

Esterification: The carboxylic acid is converted to an ethyl ester.

Cyanation: A cyanide group is introduced to yield the final product.

| Starting Material | Key Transformations | Product |

| (S)-3-Hydroxy-γ-butyrolactone | Ring-opening, Esterification, Cyanation | Ethyl (R)-4-cyano-3-hydroxybutyrate |

Synthesis from Epichlorohydrin (B41342) Derivatives

Epichlorohydrin serves as a cost-effective starting material for an efficient and scalable synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate. researchgate.net This route often involves a combination of chemical and enzymatic steps.

A three-stage process has been developed that begins with the reaction of epichlorohydrin with a cyanide source to produce 3-hydroxyglutaronitrile. researchgate.net The key to this synthesis is the subsequent enzymatic desymmetrization of this prochiral dinitrile.

Cyanide Addition: Epichlorohydrin reacts with cyanide to form 3-hydroxyglutaronitrile.

Nitrilase-Catalyzed Desymmetrization: A nitrilase enzyme selectively hydrolyzes one of the two nitrile groups of 3-hydroxyglutaronitrile to a carboxylic acid, creating the chiral center with high enantiomeric excess (99% ee). This reaction can be performed at high substrate concentrations. researchgate.net

Esterification: The resulting this compound is then esterified to yield the target ethyl ester. researchgate.net

An alternative approach utilizes (S)-3-chloro-1,2-propanediol, a byproduct from the hydrolytic kinetic resolution of epichlorohydrin, demonstrating the efficient use of byproducts in asymmetric synthesis. eurekaselect.com

| Stage | Description | Key Features |

| 1 | Formation of 3-hydroxyglutaronitrile | Reaction of epichlorohydrin with cyanide. researchgate.net |

| 2 | Enzymatic Desymmetrization | Use of a nitrilase to achieve high enantiomeric excess. researchgate.net |

| 3 | Esterification | Conversion to the final ethyl ester product. researchgate.net |

Direct Cyanation Approaches

Direct cyanation involves the introduction of a cyanide group into a precursor molecule. One such approach starts from L-(-)-malic acid, an inexpensive and readily available material. This multi-step process includes esterification, reduction, bromination, and finally, cyanation to yield ethyl (R)-4-cyano-3-hydroxybutyrate with a total yield of 56.7%. researchgate.net Another method utilizes a copper-catalyzed direct cyanation of terminal alkynes with reagents like azobisisoamylonitrile (AMBN) or azobisisobutyronitrile (AIBN), resulting in the formation of the desired alkynyl cyanides in yields ranging from 45–92%. nih.gov

A patented process describes the direct reaction of (S)-epoxybutyrate with a sodium cyanide solution. google.com In this method, after separating (S)-epoxybutyrate from a mixture, it is reacted with an aqueous solution of sodium cyanide (5-25% mass percentage) for 5-10 hours. The molar ratio of (S)-epoxybutyrate to sodium cyanide is maintained between 1:1 and 1:1.05. Following the reaction, extraction with ethyl acetate (B1210297) and subsequent distillation yields this compound ethyl ester. google.com For instance, reacting 58.5g of (s)-epoxy ethyl butyrate (B1204436) with 93ml of 25% sodium cyanide solution at -5°C for 5 hours, followed by extraction, can produce 62.1g of (r)-4-cyano-3-hydroxy ethyl butyrate with a purity of 99.5%. google.com

Utilization of (S)-3-Chloro-1,2-propanediol as a By-product

(S)-3-chloro-1,2-propanediol, a by-product from the industrial production of (R)-epichlorohydrin, presents a valuable and cost-effective starting material for synthesizing chiral compounds. researchgate.net Its application in the synthesis of L-carnitine has demonstrated its potential for efficient utilization. researchgate.net This chiral intermediate is also employed in the synthesis of Linezolid, an antibiotic for treating serious bacterial infections, through its conversion to (R)-Glycidyl butyrate. synthesiswithcatalysts.com The synthesis of (S)-3-chloro-1,2-propanediol itself can be achieved through various methods, including stereospecific routes from sugar derivatives of known stereochemistry. google.com Greener synthetic approaches, such as using sonochemistry, have also been developed for the preparation of 3-chloro-1,2-propanediol, avoiding the use of harsh solvents and conditions. researchgate.net

Synthesis from 4-Halo-3-hydroxybutyric Acid Esters or Amides

A common route to this compound esters involves the use of 4-halo-3-hydroxybutyric acid derivatives as precursors. These halogenated compounds can undergo nucleophilic substitution with a cyanide source to introduce the desired nitrile functionality.

Nucleophilic Substitution Reactions with Cyanide

The nucleophilic substitution of a halogen with a cyanide ion is a fundamental reaction in organic synthesis for extending a carbon chain. chemrevise.orgchemguide.co.uk This reaction is typically carried out by heating a halogenoalkane under reflux with a solution of sodium or potassium cyanide in an ethanolic solvent. chemguide.co.ukchemistrystudent.com The use of ethanol as a solvent is crucial to prevent the formation of alcohol by-products, which can occur if water is present. chemguide.co.ukyoutube.com

In the context of synthesizing this compound esters, a 4-halo-3-hydroxybutyric acid ester is reacted with a cyanide salt. google.com For example, (S)-4-chloro-3-hydroxybutyronitrile can be obtained via the ring-opening of (S)-(-)-epoxychloropropane with sodium cyanide. google.com This intermediate can then be converted to the desired product. The reaction proceeds via an SN2 mechanism for primary and secondary halogenoalkanes, where the cyanide nucleophile attacks the carbon atom bearing the halogen, leading to the displacement of the halide ion. chemguide.co.ukyoutube.com The strength of the carbon-halogen bond influences the reaction rate, with weaker bonds leading to faster reactions. chemistrystudent.com

Conventional Esterification Methods for Carboxylic Acid Precursors

Esterification is a key step in many synthetic routes to produce the ethyl or methyl esters of this compound. Conventional methods often involve the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. orgsyn.org For instance, (R)-(-)-methyl 3-hydroxybutanoate can be synthesized from poly-[(R)-3-hydroxybutyric acid] (PHB) by heating it at reflux with a solution of concentrated sulfuric acid in methanol. orgsyn.org

Chemoselective esterification methods have been developed to selectively esterify α-hydroxy acids in the presence of other functional groups. One such method employs salicylaldehyde (B1680747) as a catalyst, which allows for the efficient esterification of various α-hydroxy acids with primary and secondary alcohols, yielding products in the range of 83-95%. rsc.org Lipases are also commonly used as biocatalysts for the enantioselective esterification of racemic alcohols, a process that can be combined with dynamic kinetic resolution to achieve quantitative yields of the desired enantiomerically pure ester. mdpi.com

Enzymatic and Biocatalytic Synthesis Approaches

Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing this compound and its derivatives. These methods often operate under mild conditions and can achieve high enantiomeric excess.

Halohydrin Dehalogenase-Catalyzed Biotransformations

Halohydrin dehalogenases (HHDHs) are versatile enzymes that catalyze the conversion of haloalcohols to epoxides and can also be used for the synthesis of cyanohydrins. The biotransformation of ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) to ethyl (R)-4-cyano-3-hydroxybutyrate (HN) is a well-established enzymatic process. rsc.org

A novel halohydrin dehalogenase, HHDH-PL, from Parvibaculum lavamentivorans DS-1, has shown high activity towards (S)-CHBE. rsc.org Using whole-cell catalysis with optimized pH and temperature, this enzyme achieved a 95% conversion and 85% yield of HN from a high substrate concentration of 200 g/L of (S)-CHBE within 14 hours. rsc.org Another study utilizing a recombinant HHDH from Trichloromonas sp. (HHDHTm) demonstrated the conversion of 100 g/L of (S)-CHBE to HN with over 99% enantiomeric excess and an 89% isolated recovery. researchgate.net

The general process involves the reaction of ethyl (S)-4-chloro-3-hydroxybutanoate with sodium cyanide in an aqueous phase (pH 6-8) under the catalysis of a recombinant halohydrin dehalogenase. google.com The reaction mechanism proceeds through the formation of an epoxide intermediate, (S)-3,4-epoxy ethyl butyrate, which then undergoes a ring-opening reaction with hydrocyanic acid to generate the final product, (R)-4-cyano-3-hydroxy ethyl butyrate. google.com The molar ratio of sodium cyanide to the substrate is a critical factor influencing the reaction conversion. google.comgoogle.com

| Enzyme Source | Substrate | Substrate Conc. | Conversion | Yield | Enantiomeric Excess (ee) | Reference |

| Parvibaculum lavamentivorans DS-1 (HHDH-PL) | Ethyl (S)-4-chloro-3-hydroxybutanoate | 200 g/L | 95% | 85% | Not specified | rsc.org |

| Recombinant HHDHTm | Ethyl (S)-4-chloro-3-hydroxybutyrate | 100 g/L | >99% | 89% (isolated) | >99% | researchgate.net |

| Recombinant E. coli | Methyl (R)-4-cyano-3-hydroxybutyrate | Not specified | >98% | 67.13% | 99% | google.com |

Conversion of 4-Halo-3-hydroxybutyric Acid Esters to Cyano Derivatives

A common strategy for synthesizing this compound esters involves the use of a 4-halo-3-hydroxybutyric acid ester as a starting material. For instance, ethyl (S)-4-chloro-3-hydroxybutyrate can be converted to ethyl (R)-4-cyano-3-hydroxybutyrate. google.comgoogle.com This conversion is achieved through the action of a halohydrin dehalogenase, which first catalyzes the formation of an epoxide intermediate, (S)-3,4-epoxy ethyl butyrate. google.com This epoxide is then subjected to a ring-opening reaction with a cyanide source, such as sodium cyanide and hydrocyanic acid, to yield the desired (R)-4-cyano-3-hydroxybutyrate. google.com

This enzymatic process offers a "green" alternative to traditional chemical synthesis, operating under mild conditions in an aqueous phase. google.comgoogle.com

Characterization and Application of Specific Halohydrin Dehalogenase Enzymes (e.g., HHDH-PL, HHDHTm)

Several halohydrin dehalogenases have been identified and characterized for their utility in synthesizing chiral compounds. These enzymes are classified into different groups (A, B, C, etc.) based on their sequence and structural similarities. thieme-connect.dewikipedia.org

HHDH-PL: A halohydrin dehalogenase from Parvibaculum lavamentivorans DS-1, known as HHDH-PL, has been a subject of study. nih.gov

HheC: The halohydrin dehalogenase from Agrobacterium radiobacter AD1, designated HheC, is one of the most well-studied isoforms. wikipedia.orgresearchgate.net It is known to catalyze the conversion of (S)-4-chloro-ethyl 3-hydroxybutanoate to (R)-4-cyano-3-hydroxy ethyl butyrate. google.com

G-type HHDHs: A subfamily of halohydrin dehalogenases, known as G-type, which includes HheG and HheG2, are notable for their ability to act on sterically demanding cyclic epoxides. nih.gov

The catalytic activity of these enzymes is dependent on a conserved Ser-Tyr-Arg catalytic triad (B1167595) within their active site. wikipedia.orgresearchgate.net

Stereospecificity and Substrate Scope of Halohydrin Dehalogenases

Halohydrin dehalogenases exhibit a high degree of stereoselectivity, which is a key advantage for their application in asymmetric synthesis. rug.nl For example, HheC shows a preference for (R)-1-phenyl-2-chloroethanol. thieme-connect.de This inherent stereoselectivity allows for the production of optically pure compounds.

The substrate scope of HHDHs has been found to be quite broad. They can accept a variety of anionic nucleophiles besides halides, including azide (B81097), cyanide, nitrite (B80452), cyanate, and thiocyanate, leading to the formation of a diverse range of β-substituted alcohols. thieme-connect.denih.govnih.gov While traditionally known for acting on terminal epoxides, the discovery of G-type HHDHs has expanded their applicability to more sterically hindered cyclic epoxides. nih.govresearchgate.net

The table below summarizes the enantioselectivity of some characterized halohydrin dehalogenases.

| Enzyme | Class | Bacterial Origin | Enantioselectivity |

| HheAa | A | Arthrobacter sp. strain AD2 | Preference for (S)-2-chloro-1-phenylethanol |

| H-lyase A | A | Corynebacterium sp. strain N1074 | 1,3-dichloropropan-2-ol converted into racemic epichlorohydrin |

| DehC | A | Arthrobacter erithii H10a | 1,3-dichloropropan-2-ol converted into (R)-epichlorohydrin (89% ee) |

| H-lyase B | B | Corynebacterium sp. strain N1074 | 1,3-dichloropropan-2-ol converted into mainly (R)-epichlorohydrin |

| HheB | B | Mycobacterium sp. strain GP1 | Low preference for (R)-epoxides in epoxide-ring-opening reactions |

| DehAb | B | Arthrobacter erithii H10a | 1,3-dichloropropan-2-ol converted into (R)-epichlorohydrin |

| HheC | C | Agrobacterium radiobacter AD1 | Preference for (R)-1-phenyl-2-chloroethanol |

Table 1. Enantioselectivity of Characterized Halohydrin Dehalogenases. thieme-connect.de

Optimization of Bioreaction Parameters (e.g., pH, Temperature, Reactant Molar Ratios, Enzyme Loading)

To maximize the efficiency of the HHDH-catalyzed synthesis of this compound esters, optimization of various reaction parameters is crucial.

pH: The reaction is typically carried out in an aqueous phase at a controlled pH. For the conversion of ethyl (S)-4-chloro-3-hydroxybutyrate, a pH of 7.0 is often maintained. google.com Some processes have been shown to be effective in a pH range of 6-8. google.com

Temperature: The optimal temperature for the reaction is generally in the range of 40-60°C. google.comgoogle.com

Reactant Molar Ratios: The molar ratio of the cyanide source to the substrate can significantly influence the reaction's conversion rate. google.com For instance, a molar ratio of sodium cyanide to (S)-4-chloro-3-hydroxybutyric acid ethyl ester of 1.5-2.5:1 has been reported. google.com

Nitrilase-Catalyzed Desymmetrization and Hydrolysis Reactions

Nitrilases are another class of enzymes that have proven effective in the synthesis of this compound. These enzymes catalyze the hydrolysis of nitriles to their corresponding carboxylic acids. nih.gov

Asymmetric Hydrolysis of Prochiral 3-Hydroxyglutaronitrile

A key strategy utilizing nitrilases is the asymmetric hydrolysis of a prochiral dinitrile, 3-hydroxyglutaronitrile. researchgate.netnih.gov In this desymmetrization reaction, the nitrilase selectively hydrolyzes one of the two nitrile groups of the substrate to a carboxylic acid, creating a chiral center and yielding the desired this compound. nih.gov

This approach is highly efficient, with reports of achieving 100% conversion and 99% enantiomeric excess (ee) for the product. researchgate.net The process can be conducted at high substrate concentrations, making it suitable for large-scale production. researchgate.net

Enzyme Discovery and Screening from Nitrilase Libraries for Enantioselectivity

The discovery of suitable nitrilases with the desired enantioselectivity is crucial for the success of this synthetic route. Large and diverse libraries of nitrilases, often sourced from nature, are screened to identify enzymes that can catalyze the enantiotopic hydrolysis of 3-hydroxyglutaronitrile to afford this compound with high enantiomeric excess. nih.gov

Through such screening efforts, nitrilases have been discovered that can produce this compound with greater than 95% ee. nih.gov This highlights the power of enzyme discovery in developing highly selective biocatalysts for specific chemical transformations. Semi-rational engineering approaches, combining enzyme-substrate docking and mutagenesis, have also been employed to improve the activity and stereoselectivity of nitrilases for the desymmetrization of related glutaronitrile (B146979) substrates. rsc.org

The table below presents data on the optimization of a nitrilase-catalyzed reaction.

| Substrate Concentration | pH | Temperature | Enzyme Loading | Conversion | Enantiomeric Excess (ee) | Time |

| 3 M (330 g/L) | 7.5 | 27 °C | 6 wt % | 100% | 99% | 16 h |

Table 2. Optimized Conditions for Nitrilase-Catalyzed Desymmetrization of 3-Hydroxyglutaronitrile. researchgate.net

Rational Design and Engineering of Nitrilases for Enhanced Performance

Nitrilases are enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia. nih.gov They are particularly useful for the asymmetric synthesis of this compound through the desymmetrization of the prochiral substrate 3-hydroxyglutaronitrile. researchgate.netacs.org However, wild-type nitrilases often exhibit limitations such as low enantioselectivity or reduced activity at high substrate concentrations, which are critical for industrial applications. acs.org

To overcome these challenges, rational design and directed evolution techniques are employed to engineer nitrilases with improved properties. Homology modeling and molecular docking studies can help identify key amino acid residues in the enzyme's active site that influence substrate binding and enantioselectivity. nih.gov For instance, the gene site saturation mutagenesis (GSSM) technique has been successfully applied to a nitrilase for the synthesis of this compound. acs.org This method involves creating a library of mutants by systematically replacing amino acids at specific sites. Screening of this library led to the identification of a single amino acid variant with significantly enhanced enantioselectivity, achieving a product with high enantiomeric excess (ee) even at high substrate concentrations. acs.org

Specifically, residues Ala190 and Phe191 were identified as "hot spots" for enantioselectivity. acs.org Mutations at these positions resulted in nitrilase variants that could produce this compound with over 99% ee, a substantial improvement from the 87.6% ee obtained with the wild-type enzyme at a 3 M substrate concentration. acs.org

Table 1: Engineered Nitrilase Performance

| Enzyme | Substrate Concentration | Enantiomeric Excess (ee) |

| Wild-Type Nitrilase | 3 M | 87.6% |

| Engineered Nitrilase (GSSM) | 3 M | >99% |

This table illustrates the significant improvement in enantioselectivity achieved through rational design and engineering of nitrilases for the synthesis of this compound.

Carbonyl Reductase-Mediated Asymmetric Reductions

Another important biocatalytic approach for obtaining chiral building blocks for this compound involves the asymmetric reduction of a prochiral ketone.

The enantioselective reduction of ethyl 4-chloro-3-oxobutanoate (COBE) is a key step in producing ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE), a precursor that can be subsequently converted to the desired (R)-4-cyano-3-hydroxybutyrate. nih.govnih.gov Carbonyl reductases (also known as ketoreductases) are enzymes that catalyze this stereoselective reduction.

For example, a carbonyl reductase from Chryseobacterium sp. CA49, ChKRED20, has been shown to catalyze the bioreduction of COBE to (S)-CHBE with excellent stereoselectivity (>99.5% ee). nih.gov To enhance its industrial applicability, the thermostability of this enzyme was improved through directed evolution. The resulting mutant exhibited a 63% increase in activity at its optimal temperature of 65 °C and demonstrated remarkable stability, retaining over 95% of its activity after 15 days. nih.gov This improved catalyst enabled the complete conversion of 300 g/L of substrate within one hour, achieving a high isolated yield of 95%. nih.gov Similarly, an NADH-dependent reductase from Candida magnoliae (CmCR), when overexpressed in Escherichia coli, efficiently catalyzed the reduction of COBE to (S)-CHBE with over 99.9% ee and a high yield, even at a substrate concentration of 3000 mM. nih.gov

Carbonyl reductases often require nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as a cofactor for the reduction reaction. nih.govnih.gov These cofactors are expensive, making their stoichiometric use economically unfeasible for large-scale synthesis. Therefore, efficient cofactor regeneration systems are essential.

Lipase-Catalyzed Biotransformations

Lipases are versatile enzymes that can catalyze various reactions, including hydrolysis and esterification, with high enantioselectivity. nih.gov In the context of this compound synthesis, lipases have been utilized for the kinetic resolution of racemic intermediates.

For instance, the lipase-catalyzed hydrolysis of racemic esters can selectively produce one enantiomer of the corresponding acid, leaving the other enantiomer of the ester unreacted. While direct lipase-catalyzed synthesis of this compound is less commonly reported, the principle of lipase-mediated resolution is a well-established strategy in the synthesis of chiral pharmaceuticals. nih.gov For example, Candida antarctica lipase (B570770) B (CAL-B) is a widely used lipase for the kinetic resolution of various chiral alcohols and esters. mdpi.com

Whole-Cell Biocatalysis for this compound Production

Whole-cell biocatalysis offers several advantages over the use of isolated enzymes, including the elimination of tedious and costly enzyme purification steps and the inherent presence of cofactor regeneration systems within the cell. nih.govnih.gov

Table 2: Comparison of Biocatalytic Systems

| Biocatalytic System | Key Enzyme | Substrate | Product | Key Advantages |

| Engineered Nitrilase | Nitrilase | 3-Hydroxyglutaronitrile | This compound | High enantioselectivity, direct conversion |

| Carbonyl Reductase | Carbonyl Reductase | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | High stereoselectivity, high conversion rates |

| Whole-Cell Biocatalysis | Nitrilase or Carbonyl Reductase | Various | This compound or precursors | No enzyme purification, in-situ cofactor regeneration |

This table provides a comparative overview of different biocatalytic systems used in the synthesis of this compound and its key precursors.

Development of One-Pot and Multi-Pot Biocatalytic Systems

A one-pot chemoenzymatic process can be designed where a chemical reaction generates the substrate for a subsequent enzymatic transformation. For example, the synthesis of (R)-ethyl-4-cyano-3-hydroxybutyrate can be achieved in a one-pot process starting from epichlorohydrin. researchgate.net This involves the initial chemical conversion of epichlorohydrin to 3-hydroxyglutaronitrile, followed by the in-situ, nitrilase-catalyzed desymmetrization to this compound, and a final esterification step. researchgate.netgoogle.com Similarly, a one-pot system can combine the carbonyl reductase-mediated reduction of COBE with the subsequent conversion of the resulting (S)-CHBE to the final cyano-containing product. google.com The development of such integrated biocatalytic systems represents a significant advancement towards more sustainable and cost-effective manufacturing of valuable chiral intermediates like this compound.

Enzyme Recycling and Immobilization Techniques in Biocatalytic Processes

The industrial application of enzymes in the synthesis of this compound is significantly enhanced by enzyme recycling and immobilization technologies. These techniques are crucial for improving the economic viability and sustainability of biocatalytic processes by allowing for the repeated use of the enzyme, simplifying product purification, and enhancing enzyme stability. spinchem.comnih.govrsc.org

Enzyme immobilization involves confining the enzyme to a solid support material, which facilitates its easy separation from the reaction mixture. spinchem.comrsc.org This not only allows for the recycling of the biocatalyst but also can improve its operational stability under industrial conditions. nih.govnih.gov Common methods for enzyme immobilization include:

Binding to a Support: This can involve physical adsorption, ionic binding, or covalent attachment to a carrier material. rsc.org Materials like silica (B1680970) have been explored for nitrilase immobilization, demonstrating high recovery of enzyme activity and improved stability. nih.govdtic.mil

Entrapment/Encapsulation: In this method, the enzyme is trapped within a porous matrix, such as a gel or a semi-permeable membrane. rsc.orgyoutube.com For instance, whole cells containing the desired enzyme can be encapsulated in a gel. google.com

Cross-Linking: This technique involves creating chemical bonds between enzyme molecules to form insoluble aggregates, known as cross-linked enzyme aggregates (CLEAs). rsc.orgresearchgate.net This method has been successfully applied to various enzymes, including nitrilases. dtic.milresearchgate.net

In the context of producing this compound, the use of immobilized nitrilases, often from recombinant microorganisms like Escherichia coli, has been a key area of research. google.comresearchgate.net The immobilization of these biocatalysts has been shown to significantly enhance their thermal and pH stability, as well as their shelf life, when compared to the free enzyme. nih.gov

Detailed Research Findings

Several studies have demonstrated the effectiveness of immobilized enzymes in the synthesis of chiral compounds. For example, in the production of 2-hydroxy-4-(methylthio)butanoic acid, an immobilized nitrilase on bioinspired silica showed excellent reusability, maintaining its activity for up to 16 batches. nih.gov Another study on the desymmetrization of 3-hydroxyglutaronitrile to produce (R)-4-cyano-3-hydroxybutyrate highlighted a process using a nitrilase at a high substrate concentration (330 g/L), achieving 100% conversion and 99% enantiomeric excess in 16 hours. researchgate.net The use of recombinant E. coli cells, both free and immobilized, has also been developed for the synthesis of related compounds. researchgate.net

The following table summarizes key findings from research on the use of immobilized enzymes in relevant biocatalytic processes.

| Enzyme/Biocatalyst | Immobilization Method/Support | Substrate | Product | Key Findings | Reference(s) |

| Recombinant Nitrilase | Bioinspired silica | 2-hydroxy-4-(methylthio)butanenitrile | 2-hydroxy-4-(methylthio)butanoic acid | High immobilization recovery (>90%); reusable for up to 16 batches without significant loss in activity. | nih.gov |

| Nitrilase | Not specified (used in desymmetrization) | 3-hydroxyglutaronitrile (3-HGN) | This compound | Optimized to work at 3 M (330 g/L) substrate concentration; achieved 100% conversion and 99% ee in 16 hours. | researchgate.net |

| Nitrilase from Arabidopsis thaliana in E. coli | Free and immobilized cells | Ethyl (R)-4-cyano-3-hydroxybutyrate | Ethyl (R)-3-hydroxyglutarate | 100% conversion achieved in 4.5 hours with freely suspended cells under optimized conditions. | researchgate.net |

| Nitrilase | Cross-linked enzyme aggregates (CLEAs) | 2-chloroisonicotinonitrile | 2-chloroisonicotinic acid | Retained 1.5 to 1.7 times more activity at 50-55°C than free enzyme; catalytically active for 3 cycles with 81% conversion. | researchgate.net |

Advanced reactor designs, such as the rotating bed reactor (RBR), have been developed to further optimize the use of immobilized enzymes. The RBR technology allows for the efficient recycling of the catalyst without the need for filtration between batches, and it is robust enough to handle high viscosity substrates. spinchem.com This approach minimizes mechanical stress on the immobilized enzyme particles, preserving their activity over multiple cycles. spinchem.com

Evaluation of Enantiomeric Purity

The successful synthesis of an enantiomerically pure compound is contingent upon accurate methods to determine its enantiomeric excess. For this compound and its derivatives, chromatographic techniques are the gold standard for assessing enantiomeric purity.

Enantiomeric Control and Stereoselective Synthesis of R 4 Cyano 3 Hydroxybutyric Acid

1 Chromatographic Techniques for Enantioseparation (e.g., GC with Chiral Stationary Phases, Chiral HPLC)

Chromatographic methods are indispensable for separating and quantifying the enantiomers of a chiral compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques for this purpose.

Gas Chromatography (GC): The purity of ethyl (R)-(-)-4-cyano-3-hydroxybutyrate is often determined by GC, with purities of ≥ 97% being reported. chemimpex.com For enantiomeric separation, a chiral stationary phase (CSP) is required within the GC column. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and allowing for their separation and quantification.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful tool for enantioseparation. Similar to chiral GC, it utilizes a chiral stationary phase. The choice of the stationary phase and the mobile phase is crucial for achieving baseline separation of the enantiomers. This technique is widely used in both research and industrial settings for quality control of chiral pharmaceuticals and their intermediates. synblock.com

The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram. For many pharmaceutical applications, an enantiomeric excess of greater than 99% is required, a standard that can be verified with high precision using these chromatographic methods. google.com

Table 2: Analytical Techniques for Enantiomeric Purity

| Technique | Principle | Application to (R)-4-cyano-3-hydroxybutyric acid | Reference |

|---|---|---|---|

| Gas Chromatography (GC) with Chiral Stationary Phase | Differential interaction of enantiomers with a chiral stationary phase leading to separation based on retention time. | Determination of enantiomeric purity of ethyl (R)-(-)-4-cyano-3-hydroxybutyrate. | chemimpex.com |

Optical Rotation Measurements

Optical rotation is a fundamental technique used to characterize chiral molecules and determine their enantiomeric purity. It measures the extent to which a substance rotates the plane of polarized light. For a given chiral compound, the two enantiomers will rotate the plane of polarized light by equal amounts but in opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral compound and is dependent on the temperature, the wavelength of the light used (commonly the D-line of sodium at 589 nm), the solvent, and the concentration of the sample.

The enantiomeric excess (ee) of a sample, which is a measure of the purity of one enantiomer over the other, can be determined by comparing the measured specific rotation of the sample to the specific rotation of the pure enantiomer.

Detailed Research Findings

Various chemical suppliers report slightly different values for the specific rotation of ethyl (R)-(-)-4-cyano-3-hydroxybutyrate, which can be attributed to variations in measurement conditions and the purity of the sample. Below is a compilation of reported optical rotation values.

| Supplier | Specific Rotation [α] | Conditions | Purity | Reference |

|---|---|---|---|---|

| Chem-Impex | -31 to -37° | c=1 in CHCl₃, 20°C, D-line | ≥ 97% (GC) | chemimpex.com |

| Thermo Scientific Chemicals | -4.5° ± 0.5° | neat, 20°C, D-line | > 97.5% (GC) | thermofisher.com |

| Sigma-Aldrich | -5° | neat, 25°C, D-line | 95% | sigmaaldrich.com |

| TCI Chemicals | -31.0 to -37.0° | c=1, CHCl₃, 20°C, D-line | >97.0%(GC) | tcichemicals.com |

The significant difference in the specific rotation values reported for the neat substance versus the solution in chloroform (B151607) (CHCl₃) highlights the profound effect of the solvent on this physical property. The neat liquid has a much smaller negative rotation compared to when it is dissolved in chloroform. This underscores the importance of specifying the measurement conditions when reporting and comparing optical rotation data. These measurements are crucial for controlling the enantiomeric purity of ethyl (R)-(-)-4-cyano-3-hydroxybutyrate, which in turn is essential for its use in the stereoselective synthesis of more complex chiral molecules.

Derivatization and Subsequent Transformations of R 4 Cyano 3 Hydroxybutyric Acid

Conversion to 4-Cyano-3-hydroxybutanoyl Hydrazides

A key derivatization of the (R)-4-cyano-3-hydroxybutyric acid scaffold involves the conversion of its carboxylic acid function into a hydrazide. This transformation is typically achieved by reacting an alkyl ester of the acid with anhydrous hydrazine (B178648). google.comgoogle.com The resulting 4-cyano-3-hydroxybutanoyl hydrazides are stable, crystalline solids that serve as important intermediates for further synthetic steps. google.comgoogle.com

The process specifically involves reacting a 4-cyano-3-hydroxybutyric acid alkyl ester, where the alkyl group contains one to six carbon atoms, with anhydrous hydrazine in a polar organic solvent. google.com The use of absolute ethanol (B145695) in the absence of water is a preferred condition, leading to the precipitation of the desired hydrazide from the reaction mixture. google.com This allows for straightforward separation and purification of the product. google.com These hydrazide intermediates are particularly useful in the synthesis of compounds such as (R)-4-amino-3-hydroxybutyric acid (GABOB). google.com

Table 1: Reaction Conditions for the Synthesis of 4-Cyano-3-hydroxybutanoyl Hydrazide

| Parameter | Description | Source(s) |

|---|---|---|

| Starting Material | 4-cyano-3-hydroxybutyric acid alkyl ester (C1-C6 alkyl) | google.com |

| Reagent | Anhydrous hydrazine | google.comgoogle.com |

| Solvent | Polar organic solvent, specifically absolute ethanol | google.comgoogle.com |

| Key Condition | Absence of water | google.com |

| Product Isolation | Separation of the precipitate from the reaction mixture | google.com |

Transformations to (R)-4-amino-3-hydroxybutyronitrile via Curtius Rearrangement

The Curtius rearrangement provides a classic and effective method for converting a carboxylic acid into a primary amine with the loss of one carbon atom in the form of carbon dioxide. masterorganicchemistry.com This reaction proceeds through the thermal decomposition of a carboxylic azide (B81097), which rearranges to form an isocyanate intermediate. masterorganicchemistry.comorganic-chemistry.org This isocyanate can then be hydrolyzed to yield the target amine. organic-chemistry.org

In the context of this compound derivatives, the 4-cyano-3-hydroxybutanoyl hydrazide formed in the previously described step (Section 4.1) is the direct precursor for this transformation. google.com The synthesis pathway involves two main stages:

Formation of the Acyl Azide: The hydrazide is treated with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid), to convert it into the corresponding acyl azide.

Rearrangement and Hydrolysis: The acyl azide is then heated, causing it to lose nitrogen gas (N₂) and rearrange into an isocyanate. masterorganicchemistry.com Subsequent hydrolysis of the isocyanate intermediate in the presence of water leads to an unstable carbamic acid, which spontaneously decarboxylates to afford the final product, (R)-4-amino-3-hydroxybutyronitrile.

This transformation is significant as it provides a synthetic route to chiral aminonitriles, which are valuable building blocks in medicinal chemistry.

Bioconversion to (R)-Ethyl-3-hydroxyglutarate

Biocatalysis offers a highly specific and efficient route for transforming derivatives of this compound. Research has demonstrated the successful bioconversion of ethyl (R)-4-cyano-3-hydroxybutyrate, the ethyl ester of the parent acid, into (R)-ethyl-3-hydroxyglutarate. nih.gov This latter compound is a recognized intermediate in the synthesis of the side chain for statin drugs. nih.gov

The biotransformation is carried out using the microorganism Rhodococcus boritolerans. nih.gov The reaction proceeds through an indirect, two-step pathway where the nitrile group of the starting material is first hydrated to form ethyl (R)-4-carbamoyl-3-hydroxybutanoate as an intermediate. This amide intermediate is then further converted by the microorganism into the final product, (R)-ethyl-3-hydroxyglutarate. nih.gov

Under optimized conditions, this biocatalytic process is highly efficient, achieving a yield of 98% within 8 hours. nih.gov

Table 2: Optimized Parameters for the Bioconversion of Ethyl (R)-4-cyano-3-hydroxybutyrate

| Parameter | Optimal Value | Source(s) |

|---|---|---|

| Biocatalyst | Rhodococcus boritolerans cells | nih.gov |

| Substrate | Ethyl (R)-4-cyano-3-hydroxybutyrate | nih.gov |

| Substrate Concentration | 10 g/L | nih.gov |

| Cell Concentration | 7 g/L (dry weight) | nih.gov |

| pH | 7.5 | nih.gov |

| Temperature | 25°C | nih.gov |

| Reaction Time | 8 hours | nih.gov |

| Product Yield | 98 ± 0.5% (w/w) | nih.gov |

Other Synthetic Modifications and Functional Group Interconversions

Beyond the transformations detailed above, this compound and its derivatives undergo other important synthetic modifications.

Esterification: One of the most common and critical modifications is the esterification of the carboxylic acid to form its corresponding esters, most notably ethyl (R)-4-cyano-3-hydroxybutyrate. nih.gov This ethyl ester is a key chiral intermediate used in the industrial synthesis of the cholesterol-lowering drug atorvastatin. nih.govgoogle.com The esterification is typically performed by reacting the acid with ethanol in the presence of an acid catalyst. chemicalbook.com

Salt Formation for Purification: The carboxylic acid can be converted into various salts for isolation and purification. google.com Reacting the acid with potassium hydroxide (B78521) in water, methanol, or ethanol yields the potassium salt. google.com The crystallization of this potassium salt has been shown to be an effective method for enhancing the enantiomeric excess of the compound to greater than 99%. google.com Additionally, the acid can be precipitated from solution as its calcium salt by treatment with calcium hydroxide, providing another method for its isolation. google.com

Applications As a Chiral Synthon in Complex Organic Synthesis

Precursor in the Synthesis of HMG-CoA Reductase Inhibitors (Statins)

The most significant and well-documented application of (R)-4-cyano-3-hydroxybutyric acid and its esters is in the manufacture of statins, a class of blockbuster drugs used to lower cholesterol levels by inhibiting the enzyme HMG-CoA reductase. google.comsigmaaldrich.com The chiral (R)-hydroxy-nitrile moiety is a critical component of the characteristic dihydroxy carboxylate side chain common to many statins. umaine.edu Both chemical and enzymatic (chemo-enzymatic) methods have been developed to produce this key intermediate with high optical purity. ethernet.edu.et

Ethyl (R)-4-cyano-3-hydroxybutyrate, often referred to as "hydroxynitrile" (HN), is a pivotal intermediate in the commercial synthesis of Atorvastatin. umaine.edursc.org In the original synthesis developed by Warner-Lambert, this chiral building block provides one of the two stereocenters of the drug's side chain. google.com The synthesis involves using the pre-existing chirality of the hydroxynitrile to induce the formation of the second stereocenter during a subsequent reduction step. umaine.edugoogle.com

The versatility of ethyl (R)-4-cyano-3-hydroxybutyrate extends to the synthesis of various Atorvastatin analogs and impurities, which are crucial for research and quality control in drug manufacturing. google.com Numerous synthetic strategies have been devised to produce this key intermediate efficiently. These routes often start from inexpensive materials like epichlorohydrin (B41342) or L-malic acid and may employ enzymatic desymmetrization of prochiral dinitriles or asymmetric reduction of ketoesters to establish the correct stereochemistry. google.comethernet.edu.et

| Intermediate | Starting Material Example | Key Transformation | Relevance |

|---|---|---|---|

| Ethyl (R)-4-cyano-3-hydroxybutyrate | (S)-3,4-epoxybutyric acid salt | Cyanation and esterification | Core chiral building block for Atorvastatin side chain. google.com |

| This compound | 3-hydroxyglutaronitrile | Nitrilase-catalyzed desymmetrization | Direct precursor to the ethyl ester form. google.com |

| (S)-4-chloro-3-hydroxybutyrate ethyl ester | Ethyl 4-chloroacetoacetate | Asymmetric reduction (enzymatic) | Precursor that is converted to the final hydroxynitrile. umaine.edu |

The utility of nonracemic chiral 4-substituted 3-hydroxybutyric acid esters, including the (R)-4-cyano derivative, is not limited to Atorvastatin. This class of compounds serves as crucial intermediates in the synthesis of other major statins such as Rosuvastatin, Fluvastatin, and Itavastatin. researchgate.net The core chiral side chain required for these drugs can be constructed from this versatile synthon. For instance, (R)-ethyl-3-hydroxyglutarate, an intermediate in the synthesis of the Rosuvastatin side chain, can be produced from ethyl (R)-4-cyano-3-hydroxybutyrate through a biotransformation process using microorganisms like Rhodococcus boritolerans. ethernet.edu.et This highlights the adaptability of the cyano and hydroxy functionalities for elaboration into the specific side chains required for different statin molecules.

Precursor to L-Carnitine and Related Carnitine Analogs

This compound and its esters are also valuable starting materials for the synthesis of L-Carnitine ((R)-3-hydroxy-4-trimethylaminobutyric acid). ethernet.edu.etrsc.org L-Carnitine is a vital compound involved in fatty acid metabolism. A synthetic route has been described where the cyano group of ethyl (R)-4-cyano-3-hydroxybutyrate is reduced to a primary amine, which is then quaternized to the trimethylammonium group characteristic of L-Carnitine. This transformation leverages the existing chiral center of the starting material to produce the desired enantiomer of the final product. One described method involves converting the ester to a stable, crystalline acyl hydrazide, which is then transformed into (R)-4-amino-3-hydroxybutyronitrile via a Curtius rearrangement, a direct precursor to L-Carnitine. rsc.org

Precursor to (R)-4-Amino-3-hydroxybutyric Acid (GABOB)

The same chiral synthon, this compound or its ester, is a precursor for (R)-4-Amino-3-hydroxybutyric acid (GABOB). ethernet.edu.etrsc.org (R)-GABOB is the more biologically active enantiomer of GABOB, a neurotransmitter in the mammalian central nervous system. google.com The synthesis of (R)-GABOB from this precursor involves the reduction of the nitrile group to a primary amine. The resulting (R)-4-amino-3-hydroxybutyric acid ester can then be hydrolyzed to yield the final GABOB product. This synthetic pathway provides a straightforward method to access the enantiomerically pure target molecule, capitalizing on the pre-existing stereocenter of the starting nitrile. rsc.org

| Target Molecule | Class | Key Transformation of Precursor | Reference |

|---|---|---|---|

| Atorvastatin | Statin (HMG-CoA Reductase Inhibitor) | Incorporation as chiral side-chain synthon | umaine.edugoogle.com |

| Rosuvastatin | Statin (HMG-CoA Reductase Inhibitor) | Conversion to side-chain intermediate (R)-ethyl-3-hydroxyglutarate | ethernet.edu.etresearchgate.net |

| L-Carnitine | Nutritional Supplement | Reduction of nitrile and N-quaternization | rsc.org |

| (R)-GABOB | Neurotransmitter | Reduction of nitrile to primary amine | rsc.org |

Broader Applications in Agrochemical and Specialty Chemical Synthesis

Beyond its well-established role in pharmaceuticals, this compound and its derivatives are noted for their potential application in the synthesis of agrochemicals and other specialty chemicals. Its structure as a chiral building block allows for the creation of complex, stereospecific molecules that are increasingly important in the agrochemical industry for developing effective and selective herbicides and pesticides. While specific, widely published examples of its direct use as a synthon for commercial agrochemicals are not as prevalent as in the pharmaceutical sector, related compounds are noted as useful intermediates. For instance, dicarboxylic acid monoesters, which can be produced via processes related to intermediates of this compound, are generally cited as useful for synthesizing agricultural chemicals. google.com This suggests that the synthetic utility of this compound provides a foundation for creating a diverse range of functional molecules applicable to various specialty chemical fields.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of (R)-4-cyano-3-hydroxybutyric acid and its esters. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In a study detailing the synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate, the structure of the final product and all intermediates was confirmed using ¹H NMR, ¹³C NMR, and ESI-MS. researchgate.net The analysis of the resulting spectra allows for the unambiguous assignment of each proton and carbon atom within the molecule, confirming the successful synthesis of the target compound. researchgate.net

¹H NMR spectra provide information on the chemical environment of the hydrogen atoms. For ethyl (R)-4-cyano-3-hydroxybutyrate, the spectrum would show distinct signals for the ethyl group protons (a triplet and a quartet), the protons on the butyrate (B1204436) backbone, and the proton attached to the chiral center. The multiplicity and coupling constants of these signals are crucial for confirming the connectivity of the atoms.

¹³C NMR spectra reveal the different carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the ester, the carbon atom of the nitrile group, the carbon bearing the hydroxyl group, and the carbons of the ethyl group and the butyrate chain.

Table 1: Representative NMR Data for a related compound, 4-Hydroxybutyric acid

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 4.17 | dd | H4 |

| ¹H | 2.41 | dd | H2 |

| ¹H | 2.31 | dd | H2 |

| ¹H | 1.20 | d | H3 |

> Note: This data is for a structurally related compound and serves as an illustrative example. Specific shifts for this compound would differ.

Mass Spectrometry (e.g., ESI-MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. Electrospray ionization mass spectrometry (ESI-MS) is a commonly used soft ionization technique that allows for the analysis of thermally labile molecules without significant fragmentation.

In the synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate from L-(-)-malic acid, ESI-MS was utilized to confirm the structures of the intermediates and the final product. researchgate.net This technique provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. For ethyl (R)-4-cyano-3-hydroxybutyrate (C₇H₁₁NO₃), the expected molecular weight is approximately 157.17 g/mol . chemimpex.comnih.gov

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the presence of specific functional groups and their arrangement.

Table 2: Mass Spectrometry Data for Ethyl (R)-4-cyano-3-hydroxybutanoate

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₁NO₃ | nih.gov |

| Molecular Weight | 157.17 g/mol | nih.gov |

| Monoisotopic Mass | 157.0739 g/mol | nih.gov |

> This data provides the fundamental molecular properties determined by mass spectrometry.

Gas Chromatography (GC) for Purity and Enantiomeric Excess Determination

Gas chromatography (GC) is a powerful technique for assessing the purity and, crucially, the enantiomeric excess (e.e.) of chiral compounds like this compound and its esters.

For purity analysis, a standard GC method separates the target compound from any impurities, such as starting materials, byproducts, or residual solvents. The area of the peak corresponding to the desired compound relative to the total area of all peaks gives a measure of its purity. Several suppliers specify a purity of ≥97% or >97.0% as determined by GC for ethyl (R)-(-)-4-cyano-3-hydroxybutyrate. chemimpex.comtcichemicals.com

To determine the enantiomeric excess, a chiral stationary phase is used in the GC column. This chiral environment allows for the separation of the (R) and (S) enantiomers, which then elute at different retention times. The ratio of the peak areas of the two enantiomers is used to calculate the enantiomeric excess, which is a critical quality parameter for chiral intermediates. In some synthetic methods for ethyl (R)-4-cyano-3-hydroxybutyrate, GC is used to monitor the reaction progress and to ensure the conversion rate is greater than 98%. google.com

Table 3: GC Purity Specifications for Ethyl (R)-(-)-4-cyano-3-hydroxybutyrate

| Supplier/Source | Purity Specification (GC) |

|---|---|

| Chem-Impex | ≥ 97% |

| TCI Chemicals | >97.0% |

| Thermo Scientific Chemicals | > 97.5% |

> These specifications highlight the use of GC for quality control.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-performance liquid chromatography (HPLC) is another indispensable technique for the analysis of this compound and its derivatives. It is particularly useful for the analysis of non-volatile or thermally sensitive compounds.

HPLC can be used for purity assessment, where the compound is separated from impurities on a stationary phase with a liquid mobile phase. The purity is determined by comparing the peak area of the target compound to the total peak area.

Similar to GC, HPLC can be adapted for chiral separations to determine the enantiomeric excess by using a chiral stationary phase. In the context of related compounds, HPLC has been used for the determination of D-3-hydroxybutyric acid in human plasma after derivatization to a fluorescent compound. researchgate.net While this specific application is for a related analyte, the principle of using HPLC for the analysis of hydroxybutyric acid derivatives is well-established.

Optical Rotation for Stereochemical Purity Assessment

Optical rotation is a fundamental property of chiral molecules that is used to assess their stereochemical purity. A solution of a chiral compound will rotate the plane of polarized light, and the direction and magnitude of this rotation are characteristic of the specific enantiomer and its concentration.

For ethyl (R)-(-)-4-cyano-3-hydroxybutyrate, the specific rotation is a key quality control parameter. The negative sign in the name indicates that it is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise). Different sources provide slightly varying ranges for the specific rotation, which can be attributed to different measurement conditions (e.g., concentration, solvent, temperature).

For instance, some sources specify an optical rotation of [α]20/D = -31 to -37° (c=1 in CHCl₃), while another reports it as [α]25/D = -5° (neat). chemimpex.comsigmaaldrich.com These values are used to confirm the identity of the (R)-enantiomer and to provide an indication of its enantiomeric purity. researchgate.netchemimpex.com

Table 4: Optical Rotation Data for Ethyl (R)-(-)-4-cyano-3-hydroxybutyrate

| Specific Rotation [α] | Conditions | Source |

|---|---|---|

| -31 to -37 ° | 20°C, D-line, c=1 in Chloroform (B151607) | chemimpex.com |

| -5 ° | 25°C, D-line, neat | sigmaaldrich.com |

| -4.5° ± 0.5° | neat | thermofisher.com |

> This table illustrates the range of reported optical rotation values and the importance of specifying the measurement conditions.

Future Research Directions in R 4 Cyano 3 Hydroxybutyric Acid Chemistry

Discovery and Engineering of Novel Biocatalysts with Enhanced Performance

The use of biocatalysts, such as enzymes, offers a green and highly selective alternative to traditional chemical synthesis. nih.govcabbi.bio Future research will focus on the discovery and engineering of new enzymes with improved performance for the production of (R)-4-cyano-3-hydroxybutyric acid and its precursors.

Key areas of investigation include:

Discovery of Novel Enzymes: Exploration of microbial diversity and metagenomic libraries to identify new enzymes like nitrilases and halohydrin dehalogenases with high activity and enantioselectivity. rsc.orgnih.gov A notable example is the identification of HHDH-PL from Parvibaculum lavamentivorans DS-1, which shows high activity towards ethyl (S)-4-chloro-3-hydroxybutanoate. rsc.org

Enzyme Engineering: Utilizing techniques like directed evolution and rational design to improve the stability, activity, and substrate specificity of existing enzymes. nih.gov For instance, directed evolution has been used to create an A190G mutant nitrilase with enhanced enantioselectivity for producing (R)-4-cyano-3-hydroxybutyrate. nih.gov

Table 1: Examples of Biocatalysts in the Synthesis of this compound and Precursors

| Enzyme/Biocatalyst | Role in Synthesis | Key Findings |

| Nitrilase | Desymmetrization of 3-hydroxyglutaronitrile | An engineered nitrilase achieved 96% yield and 98.5% ee at a high substrate concentration of 330 g/L. nih.gov |

| Halohydrin Dehalogenase (HHDH) | Conversion of ethyl (S)-4-chloro-3-hydroxybutyrate to ethyl (R)-4-cyano-3-hydroxybutyrate | HHDH-PL from Parvibaculum lavamentivorans DS-1 enabled the synthesis of the target compound at a high concentration of 200 g/L with 95% conversion. rsc.org |

| Ketoreductase (KRED) and Glucose Dehydrogenase (GDH) | Asymmetric reduction of ethyl-4-chloroacetoacetate | Co-immobilized KRED and GDH on hybrid nanoflowers demonstrated enhanced stability and reusability for the synthesis of (S)-ethyl-4-chloro-3-hydroxybutyrate. nih.govresearchgate.net |

Development of More Efficient and Sustainable Synthetic Routes

Efforts to develop more efficient and environmentally friendly synthetic routes for this compound are ongoing. This includes optimizing existing methods and exploring novel chemical pathways.

Future research will likely focus on:

Process Optimization: Fine-tuning reaction conditions such as temperature, pH, and substrate concentration to maximize yield and enantioselectivity. rsc.orggoogle.com

Green Solvents and Reagents: Replacing hazardous organic solvents and reagents with more sustainable alternatives.

Catalyst Development: Designing new chemical catalysts that offer high efficiency and selectivity under mild reaction conditions.

Integration of Chemical and Enzymatic Strategies in Chemo-enzymatic Synthesis

Chemo-enzymatic synthesis, which combines the advantages of both chemical and enzymatic methods, is a promising approach for producing this compound. nih.govresearchgate.net This strategy allows for the efficient construction of complex molecules by leveraging the high selectivity of enzymes and the versatility of chemical reactions.

A key example involves a two-step process:

Enzymatic Reduction: A ketoreductase (KRED) is used for the asymmetric reduction of ethyl-4-chloroacetoacetate to (S)-ethyl-4-chloro-3-hydroxybutyrate with high yield and enantiomeric excess. researchgate.net

Enzymatic Cyanation: A halohydrin dehalogenase (HHDH) then catalyzes the conversion of the chloro-substituent to a cyano group. researchgate.net

Future research in this area will aim to develop one-pot chemo-enzymatic processes and to engineer enzymes that can tolerate the conditions of chemical reactions.

Exploration of Underexplored Starting Materials and By-product Utilization

The economic viability of producing this compound can be improved by utilizing cheaper, readily available starting materials and by finding applications for reaction by-products.

Potential avenues for future research include:

Alternative Starting Materials: Investigating the use of inexpensive and renewable feedstocks. For example, L-(-)-malic acid and epichlorohydrin (B41342) have been explored as low-cost starting materials. researchgate.net The main by-product in the production of (R)-epichlorohydrin has also been investigated as a potential starting material. researchgate.net

Computational Chemistry and Theoretical Studies to Guide Synthesis and Enzyme Design

Computational tools are becoming increasingly important in chemical and biological research. Molecular docking simulations and other computational techniques can provide valuable insights into reaction mechanisms and enzyme-substrate interactions, guiding the design of more efficient synthetic routes and engineered biocatalysts. mdpi.com

Future applications in this field may include:

Reaction Mechanism Elucidation: Using computational chemistry to understand the transition states and intermediates of key reaction steps.

Enzyme Active Site Modeling: Modeling the active sites of enzymes to predict substrate specificity and to guide protein engineering efforts for improved catalytic performance.

Virtual Screening: Screening large libraries of potential substrates or enzyme variants in silico to identify promising candidates for experimental validation.

Expansion of Applications in Emerging Areas of Chiral Synthesis and Fine Chemicals

While this compound is a well-established intermediate for pharmaceuticals, its unique chiral structure makes it a valuable building block for a wide range of other fine chemicals. nih.govchemimpex.com

Future research will likely explore new applications for this versatile compound in areas such as:

Agrochemicals: The development of new, more effective and environmentally friendly pesticides and herbicides. chemimpex.com

Cosmetics: Use in the formulation of skincare products for its potential moisturizing and anti-aging properties. chemimpex.com

Flavorings and Food Additives: Potential use as a food additive or flavoring agent. chemimpex.com

Chiral Ligands and Auxiliaries: Its use in the synthesis of new chiral ligands and auxiliaries for asymmetric catalysis. researchgate.net

Q & A

Q. What are the common synthetic routes for (R)-4-cyano-3-hydroxybutyric acid and its esters in academic research?

Answer: Two primary methodologies dominate:

- Chemical Synthesis : Starting from L-(−)-malic acid, a four-step process (esterification, reduction, bromination, cyanation) yields this compound ethyl ester with 56.7% overall yield. This route emphasizes cost-effective starting materials and scalability .

- Biocatalytic Routes : Enzymatic processes using ketoreductases (KRED) and halohydrin dehydrogenases (HHDH) convert 4-chloro-3-ketobutyrate derivatives into ethyl (R)-4-cyano-3-hydroxybutyrate. Optimized conditions (pH 7.0–7.3, 25–40°C) achieve >99.5% enantiomeric excess (ee) and 96% yield .

Q. How is the enantiomeric purity of this compound determined and optimized during synthesis?

Answer:

- Analytical Methods : Chiral HPLC, NMR, and optical rotation measurements are standard for ee determination. For example, recrystallization of the t-butyl ester (solid state) achieves >99% ee due to its crystallinity, unlike the liquid n-butyl ester .

- Process Optimization : Enzymatic methods leverage directed evolution to enhance nitrilase selectivity. Mutant enzymes (e.g., Ala190His variant) achieve >98.5% ee at 3 M substrate concentrations .

Advanced Questions

Q. What challenges arise when scaling up biocatalytic production of this compound, and how are they addressed?

Answer:

- Substrate Inhibition : High substrate loads (e.g., 3 M) reduce enzyme activity and ee. Solutions include iterative saturation mutagenesis (e.g., GSSM technology) to evolve nitrilases with improved tolerance .

- Reaction Parameters : Maintaining pH 7.3 and 40°C during HHDH-catalyzed cyanation minimizes byproducts. Co-factor recycling systems (e.g., glucose dehydrogenase) reduce costs .

Q. How do structural modifications of ester groups in (R)-4-cyano-3-hydroxybutyrate derivatives impact synthetic efficiency and downstream applications?

Answer:

- t-Butyl vs. Ethyl Esters : The t-butyl ester’s solid state allows recrystallization for high purity (>99% ee) but may fail in downstream reactions (e.g., hexanoate synthesis). Ethyl esters, while liquid, are more reactive in subsequent steps .

- Benzyl Esters : Offer stability in acidic conditions but require additional deprotection steps, complicating workflows .

Q. In enzymatic synthesis, how does directed evolution enhance the activity and selectivity of nitrilases for producing high-ee this compound?

Answer:

- Directed Evolution : Libraries of nitrilase mutants (e.g., 10,528 variants) are screened using isotopic labeling (15N) to differentiate enantiomers. Key mutations (e.g., Ala190His) improve volumetric productivity to 612 g·L⁻¹·d⁻¹ and ee >98.5% .

- Substrate Loading : Wild-type enzymes yield 88% ee at 3 M substrate, while evolved variants maintain >90% ee under the same conditions .

Q. How can researchers resolve contradictions in literature regarding the efficacy of ester derivatives in synthesizing this compound intermediates?

Answer:

- Case Study : The t-butyl ester’s failure in hexanoate synthesis () contrasts with its high purity benefits. Researchers should replicate reactions under documented conditions (e.g., solvent systems, temperature) and analyze intermediates via LC-MS to identify degradation pathways .

- Comparative Studies : Systematic evaluation of ester reactivity (e.g., t-butyl vs. ethyl) in downstream steps can clarify optimal derivatives for specific applications .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.